8-Fluoroisoquinolin-5-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6FNO |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
8-fluoroisoquinolin-5-ol |
InChI |
InChI=1S/C9H6FNO/c10-8-1-2-9(12)6-3-4-11-5-7(6)8/h1-5,12H |
InChI Key |
USDIGVOEDNBEIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1O)F |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms in the Synthesis of 8 Fluoroisoquinolin 5 Ol and Its Precursors
Mechanistic Studies of Isoquinoline (B145761) Ring-Forming Reactions
The construction of the isoquinoline core is a fundamental step in the synthesis of 8-fluoroisoquinolin-5-ol. Several classic named reactions are employed for this purpose, each with a distinct and well-studied mechanism.
The Bischler-Napieralski reaction is a widely utilized method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides. nrochemistry.comjk-sci.com The reaction is an intramolecular electrophilic aromatic substitution that requires a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) and is typically performed under refluxing acidic conditions. nrochemistry.comorganic-chemistry.org The reaction is most effective when the benzene (B151609) ring is activated by electron-donating groups. nrochemistry.comjk-sci.com
Two primary mechanistic pathways are proposed for the Bischler-Napieralski reaction. nrochemistry.comwikipedia.org
Path A involves the formation of a dichlorophosphoryl imine-ester intermediate. This is followed by cyclization and subsequent elimination to form the imine. nrochemistry.com
Path B proceeds through the formation of a nitrilium ion intermediate, which then undergoes cyclization to yield the dihydroisoquinoline. nrochemistry.comwikipedia.org The prevailing mechanism is often influenced by the specific reaction conditions. nrochemistry.com A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrenes and provides evidence for the existence of nitrilium salt intermediates. jk-sci.comorganic-chemistry.org
The Pictet-Spengler reaction offers another route to isoquinoline derivatives, specifically tetrahydroisoquinolines, by reacting a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. jk-sci.com The mechanism initiates with the formation of a Schiff base from the β-arylethylamine and the carbonyl compound. jk-sci.comyoutube.com Protonation of the Schiff base generates an iminium ion, which then undergoes a 6-endo-trig cyclization, attacking the aromatic ring. jk-sci.comyoutube.com The final step involves the restoration of aromaticity through the loss of a proton to yield the tetrahydroisoquinoline product. jk-sci.comyoutube.com The success of this reaction is enhanced by the presence of electron-donating groups on the β-arylethylamine. jk-sci.com
First described in 1893, the Pomeranz-Fritsch reaction provides a method for synthesizing isoquinolines from benzaldehyde (B42025) and a 2,2-dialkoxyethylamine under acidic conditions. thermofisher.comwikipedia.org The mechanism begins with the condensation of the reactants to form a benzalaminoacetal (a Schiff base). wikipedia.orgchemistry-reaction.com Subsequent acid-catalyzed steps involve the elimination of two alcohol molecules and cyclization to form the aromatic isoquinoline ring system. wikipedia.orgchemistry-reaction.com This reaction has broad applications in preparing a variety of isoquinoline derivatives. wikipedia.orgorganicreactions.org
| Reaction | Key Reactants | Key Reagents/Conditions | Intermediate(s) | Product |
| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅, refluxing acid | Dichlorophosphoryl imine-ester or Nitrilium ion | 3,4-Dihydroisoquinoline |
| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst (protic or Lewis) | Schiff base, Iminium ion | Tetrahydroisoquinoline |
| Pomeranz-Fritsch | Benzaldehyde, 2,2-dialkoxyethylamine | Acid (e.g., H₂SO₄) | Benzalaminoacetal (Schiff base) | Isoquinoline |
Detailed Analysis of Fluorine Introduction Mechanisms on the Isoquinoline System
Introducing a fluorine atom onto the isoquinoline ring system is a critical step that imparts unique properties to the final molecule. The mechanisms of these fluorination reactions are complex and can involve various intermediates and pathways.
Investigation of Transition States and Intermediates
Computational studies have become invaluable in elucidating the intricate details of reaction mechanisms, including the nature of transition states and intermediates that are often difficult to characterize experimentally. whiterose.ac.uk For instance, in concerted nucleophilic aromatic substitution (CSNAr) reactions, Meisenheimer complexes, which are typically considered intermediates in traditional SNAr pathways, are actually transition states. nih.govacs.org This avoids the formation of high-energy intermediates. nih.govacs.org
In the context of fluorination, palladium-catalyzed reactions have been studied to understand the mechanism of C-F bond formation. One proposed mechanism involves the binding of a fluoride (B91410) ion to a Pd(IV) complex, which then acts as an electrophilic fluorinating agent. acs.org This complex can then react with an arylpalladium(II) species, leading to a C-F reductive elimination to form the fluorinated arene. acs.org The formation of an outer-sphere complex between the Pd(IV) complex and the fluoride ion has been supported by spectroscopic evidence. nih.gov
Radical Pathways in Fluorination and Functionalization Reactions
Radical reactions offer an alternative and often complementary approach to introducing fluorine and other functional groups onto the isoquinoline scaffold. These reactions can proceed under mild conditions and exhibit unique selectivity.
Visible light-induced direct C-H fluorination of nitrogen-containing heterocycles like isoquinoline has been achieved using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. chinesechemsoc.org Mechanistic studies suggest that these reactions can proceed through a radical chain mechanism. mdpi.com For example, a photosensitizer can initiate the process, leading to the generation of a radical cation of the azaarene. nih.govacs.org This intermediate can then react with a fluoride source.
Copper-catalyzed radical fluorination has also been shown to be effective for the selective fluorination at tertiary alkyl carbons. ucl.ac.uk These reactions can tolerate other reactive functional groups, highlighting the selectivity of the radical pathway. ucl.ac.uk The mechanism is believed to involve the in-situ generation of CuF₂, which then reacts with a carbon-centered radical. ucl.ac.uk
Understanding Rearrangement Reactions and Their Mechanistic Implications in Fluoroisoquinoline Synthesis
Rearrangement reactions are fundamental transformations in organic synthesis that allow for the reorganization of a molecule's carbon skeleton. numberanalytics.com In the context of fluoroisoquinoline synthesis, rearrangements can be either desired transformations or unwanted side reactions.
A notable example is the thermal rearrangement of N-fluoroalkyl-1,2,3-triazoles, which leads to the formation of N-fluoroalkylated ketenimines. rsc.org These intermediates can then undergo a thermally induced 1,3-fluorine shift to form difluoroazadienes, which subsequently cyclize to produce 1-fluoroalkyl-3-fluoroisoquinolines. rsc.org This tandem sequence of rearrangement and cyclization provides an efficient route to highly functionalized fluorinated isoquinolines. rsc.org
The Beckmann rearrangement, which converts an oxime to an amide, is another classic rearrangement reaction that has found broad application in the synthesis of various nitrogen-containing compounds. wiley-vch.de While not directly a fluoroisoquinoline synthesis, the principles of controlling migratory aptitudes and reaction conditions are relevant to designing complex synthetic sequences.
Role of Catalysts and Reagents in Directing Reaction Outcomes for Fluoroisoquinolines
The choice of catalysts and reagents is paramount in controlling the efficiency, regioselectivity, and stereoselectivity of reactions in fluoroisoquinoline synthesis.
In the classic isoquinoline ring-forming reactions, the reagents play a crucial role. For the Bischler-Napieralski reaction, dehydrating agents like POCl₃ and P₂O₅ are essential for promoting the cyclization. nrochemistry.comjk-sci.comorganic-chemistry.org In the Pictet-Spengler reaction, both protic and Lewis acids can be used to catalyze the formation of the key iminium ion intermediate. jk-sci.com
For fluorination reactions, a variety of catalysts and reagents have been developed. Silver catalysts, in conjunction with a fluorine source like NFSI, have been used for the intramolecular oxidative aminofluorination of alkynes to produce 4-fluoroisoquinolines. acs.orgnih.govacs.org Palladium catalysts are also widely employed in C-H activation and fluorination reactions. acs.org The choice of ligands and the oxidation state of the metal are critical in determining the course of the reaction.
Furthermore, visible light photoredox catalysis has emerged as a powerful tool for promoting fluorination reactions under mild conditions. chinesechemsoc.org The selection of the appropriate photosensitizer is key to enabling the desired electron transfer processes. nih.govacs.org
| Reaction Type | Catalyst/Reagent | Role |
| Bischler-Napieralski | POCl₃, P₂O₅ | Dehydrating agent, promotes cyclization |
| Pictet-Spengler | Protic or Lewis Acids | Catalyzes iminium ion formation |
| Pomeranz-Fritsch | H₂SO₄ | Acid catalyst for cyclization |
| Aminofluorination | Silver (I) salts | Catalyzes intramolecular oxidative aminofluorination |
| C-H Fluorination | Palladium complexes | Catalyzes C-H activation and C-F bond formation |
| Photoredox Fluorination | Photosensitizer (e.g., xanthone) | Absorbs light and initiates electron transfer |
| Radical Fluorination | NFSI | Fluorine atom source |
Advanced Spectroscopic Characterization for Structural Research of 8 Fluoroisoquinolin 5 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the structure of organic molecules in solution. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
High-Resolution 1H, 13C, 19F NMR Spectroscopy for Elucidating Connectivity and Electronic Environment
One-dimensional NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are fundamental for the initial structural assessment of 8-Fluoroisoquinolin-5-ol.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to neighboring protons. For this compound, the aromatic protons will exhibit chemical shifts in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring currents. researchgate.netuncw.edu The position of the fluorine atom and the hydroxyl group will further influence the specific chemical shifts of the adjacent protons. The hydroxyl proton itself may appear as a broad singlet, and its chemical shift can be highly dependent on solvent, concentration, and temperature. tau.ac.il
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts in ¹³C NMR cover a much broader range than in ¹H NMR, making it easier to distinguish between different carbon environments. oregonstate.edulibretexts.org The carbons of the isoquinoline (B145761) ring system will appear in the aromatic region (approximately 110-160 ppm). The carbon atom directly bonded to the fluorine (C-8) will show a characteristic splitting pattern due to C-F coupling, and its chemical shift will be significantly influenced by the high electronegativity of fluorine. Similarly, the carbon bearing the hydroxyl group (C-5) will also have a distinct chemical shift. libretexts.org
¹⁹F NMR Spectroscopy: As a fluorine-containing compound, ¹⁹F NMR is an indispensable tool. colorado.edu This technique is highly sensitive and provides direct information about the chemical environment of the fluorine atom. The ¹⁹F NMR spectrum of this compound will show a signal whose chemical shift is indicative of the electronic environment around the fluorine atom on the isoquinoline ring. nih.gov Coupling between the fluorine nucleus and adjacent protons (H-F coupling) can provide valuable information for assigning proton signals in the ¹H NMR spectrum.
| ¹H NMR Chemical Shift Ranges | |
| Type of Proton | Approximate Chemical Shift (ppm) |
| Aromatic (Ar-H) | 7.0 - 9.0 |
| Hydroxyl (Ar-OH) | Variable, often broad |
| ¹³C NMR Chemical Shift Ranges | |
| Type of Carbon | Approximate Chemical Shift (ppm) |
| Aromatic C-F | ~150-165 (doublet) |
| Aromatic C-O | ~150-160 |
| Aromatic C | 110 - 150 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structural Assignment and Spatial Relationships
While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assigning signals and elucidating the complete bonding network and spatial proximities within this compound. researchgate.netprinceton.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to establish the connectivity between adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. e-bookshelf.de This is particularly useful for determining the conformation of the molecule and the relative orientation of substituents.
Advanced NMR for Mixture Analysis and Reaction Monitoring
NMR spectroscopy is not limited to the analysis of pure, static compounds. It is also a powerful tool for analyzing mixtures and monitoring the progress of chemical reactions in real-time. chemrxiv.orgbeilstein-journals.org For the synthesis of this compound, reaction monitoring by NMR can provide valuable kinetic data and help to identify reaction intermediates and byproducts. magritek.comresearchgate.netsp-wilmadlabglass.com By acquiring a series of NMR spectra over time, one can observe the disappearance of starting material signals and the appearance of product signals, allowing for the optimization of reaction conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Research
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wikipedia.org The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond vibrations, providing a "fingerprint" of the functional groups present in the molecule. masterorganicchemistry.comnih.gov
For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. pg.edu.pl
C-H stretch (aromatic): Peaks typically appear above 3000 cm⁻¹. vscht.cz
C=C and C=N stretching (aromatic ring): A series of sharp bands in the 1400-1650 cm⁻¹ region.
C-F stretch: A strong absorption band typically in the 1000-1400 cm⁻¹ region.
C-O stretch (phenol): An absorption band around 1200 cm⁻¹.
Raman spectroscopy, which relies on changes in polarizability, can be particularly useful for observing symmetric vibrations and the vibrations of the carbon skeleton, which may be weak in the IR spectrum. spectroscopyonline.com
| Characteristic IR Absorption Frequencies | |
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |
| C-H stretch (aromatic) | > 3000 |
| C=C/C=N stretch (aromatic) | 1400 - 1650 |
| C-F stretch | 1000 - 1400 |
| C-O stretch (phenol) | ~1200 |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. lcms.cz This allows for the determination of the elemental composition of this compound, confirming its molecular formula.
In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. savemyexams.com By analyzing the masses of the resulting fragment ions, it is possible to deduce the structure of the original molecule. nih.govchromatographyonline.com For this compound, characteristic fragmentation patterns would be expected, such as the loss of small molecules like CO or HCN, which can provide further evidence for the proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated Systems Research
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. uzh.ch
X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis
For a crystalline sample of this compound, the XRD experiment involves exposing the crystal to a beam of X-rays. wikipedia.org The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots with varying intensities. wikipedia.org By analyzing the positions and intensities of these diffracted beams, researchers can calculate a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal. thieme-connect.de This map allows for the precise placement of each atom (excluding hydrogens, which are often inferred or located using high-resolution data) in the molecule.
The resulting structural data would be presented in a crystallographic information file (CIF) and would include key parameters such as:
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the repeating volume of the crystal. thieme-connect.de
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell. thieme-connect.de
Atomic Coordinates: The x, y, and z positions of each atom in the asymmetric unit.
Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, which are critical for understanding the molecular geometry. wikipedia.org
Furthermore, the analysis of the crystal packing reveals how individual molecules of this compound arrange themselves in the solid state. This is governed by a variety of intermolecular forces, including hydrogen bonds (e.g., between the hydroxyl group and the nitrogen atom of a neighboring molecule), π-π stacking interactions between the aromatic isoquinoline rings, and weaker C-H···F or C-H···O interactions. acs.orgfigshare.com Understanding this packing is crucial as it influences the material's physical properties, such as stability, solubility, and melting point.
Hypothetical Crystallographic Data for this compound Since experimental data is not available, a hypothetical data table is presented below to illustrate the typical output of an XRD analysis.
| Parameter | Hypothetical Value |
| Empirical Formula | C₉H₆FNO |
| Formula Weight | 163.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 7.3 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 725.4 |
| Z (Molecules per unit cell) | 4 |
Spectroscopic Techniques for Analyzing Weak Interactions and Molecular Complexes of this compound
Beyond the static picture provided by XRD, various spectroscopic techniques are employed to study the dynamic and weaker interactions that this compound can form, both in the solid state and in solution. These interactions are fundamental to its behavior in biological systems and its potential to form molecular complexes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. While standard ¹H and ¹³C NMR are used for basic structural elucidation, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximity of atoms, revealing details about intermolecular associations in solution. For instance, in studies of related fluorinated compounds, changes in the chemical shifts of protons upon interaction with other molecules or solvents can indicate the formation of hydrogen bonds or other weak complexes. researchgate.net
Infrared (IR) and Raman spectroscopy are also vital for probing weak interactions. The formation of a hydrogen bond, for example, typically causes a noticeable shift in the stretching frequency of the O-H bond of the hydroxyl group to a lower wavenumber (red shift), along with a broadening of the peak. These techniques can differentiate between free and hydrogen-bonded hydroxyl groups, providing insight into the association states of the molecule.
Fluorescence spectroscopy could be particularly useful for studying the molecular complexes of this compound, as isoquinoline derivatives are often fluorescent. cymitquimica.com The formation of a complex with another molecule (e.g., a protein or a metal ion) can lead to changes in the fluorescence spectrum, such as a shift in the emission wavelength or a change in the fluorescence intensity (quenching or enhancement). These changes can be used to study the binding affinity and stoichiometry of the complex.
Hypothetical Interaction Data for this compound This table illustrates the kind of data that would be sought to characterize weak interactions.
| Interaction Type | Spectroscopic Evidence | Participating Groups |
| Hydrogen Bonding (O-H···N) | IR: Broadening and red-shift of O-H stretch (~3200-3400 cm⁻¹) | -OH (donor) and Isoquinoline N (acceptor) |
| π-π Stacking | UV-Vis: Shift in absorption maximum (hyper or hypochromism) | Aromatic rings of two isoquinoline molecules |
| C-H···F Interaction | XRD: Short C···F distances; NMR: Change in ¹H chemical shift | Aromatic C-H and Fluorine atom |
Computational and Theoretical Investigations of 8 Fluoroisoquinolin 5 Ol
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior
While quantum chemical calculations typically describe a molecule in a static, energy-minimized state, Molecular Dynamics (MD) simulations provide a view of its dynamic behavior over time. scirp.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules) at an atomistic level. nih.gov
For a relatively rigid molecule like 8-Fluoroisoquinolin-5-ol, MD simulations are particularly useful for studying its conformational flexibility, especially the rotation of the hydroxyl group, and its interactions with solvent molecules. mdpi.com By simulating the molecule in a solvent like water, one can analyze the structure and stability of the surrounding hydration shell and investigate the dynamics of hydrogen bonding between the molecule and water. This information is crucial for understanding the molecule's solubility and how it behaves in a biological or aqueous environment.
Theoretical Studies of Reaction Mechanisms and Potential Energy Surfaces for this compound Formation and Transformations
Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, theoretical studies of reaction mechanisms and potential energy surfaces (PES) are crucial for understanding its synthesis and reactivity. These investigations typically employ quantum chemical methods, such as Density Functional Theory (DFT), to map out the energetic landscape of a reaction.
The formation of the isoquinoline (B145761) core, for instance, can be explored through various synthetic routes, and computational models can help identify the most plausible reaction pathways. By calculating the energies of reactants, transition states, and products, a potential energy surface can be constructed. This surface provides a visual representation of the energy changes that occur as the reaction progresses. Key features of the PES, such as energy barriers associated with transition states, dictate the kinetics of the reaction, while the relative energies of intermediates and products determine the thermodynamics. For the synthesis of substituted isoquinolines, computational studies can elucidate the influence of substituents, like the fluorine atom and hydroxyl group in this compound, on the reaction mechanism and regioselectivity.
Transformations of this compound, such as electrophilic or nucleophilic substitution, can also be modeled. Theoretical calculations can predict the most likely sites of reaction by analyzing the electron distribution within the molecule. The calculated energy profiles for different transformation pathways can guide the design of new derivatives by identifying the most energetically favorable routes.
Table 1: Illustrative Example of Calculated Energy Profile for a Hypothetical Transformation of an Isoquinoline Derivative
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.4 |
| Intermediate | +5.2 |
| Transition State 2 | +18.9 |
| Products | -10.7 |
Note: This table is a generalized representation of data that could be obtained from a computational study of a reaction mechanism and does not represent actual data for this compound.
Electronic Coupling Calculations and Intramolecular Charge Transfer Analysis
The electronic properties of this compound, particularly those related to its potential applications in materials science and medicinal chemistry, can be deeply understood through electronic coupling calculations and intramolecular charge transfer (ICT) analysis. These computational investigations are vital for characterizing how different parts of the molecule interact electronically and how charge is redistributed upon excitation, for example, by light.
Electronic coupling calculations quantify the interaction energy between different electronic states, which is fundamental to understanding processes like energy transfer and electron transfer. In the context of this compound, these calculations could be used to study the interaction between the π-systems of the isoquinoline core and the electronic states influenced by the fluorine and hydroxyl substituents.
Intramolecular charge transfer is a phenomenon where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. In this compound, the hydroxyl group can act as an electron donor, while the fluorinated isoquinoline core can act as an electron acceptor. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to model the excited states of the molecule and analyze the charge density distribution. This analysis reveals the extent and nature of charge transfer. The results of these calculations, such as the change in dipole moment upon excitation, can provide insights into the solvatochromic behavior of the compound and its potential as a fluorescent probe. nih.gov
Table 2: Hypothetical Calculated Parameters for Intramolecular Charge Transfer in a Substituted Isoquinoline
| Parameter | Value |
| Excitation Energy (eV) | 3.15 |
| Oscillator Strength | 0.45 |
| Ground State Dipole Moment (Debye) | 2.5 |
| Excited State Dipole Moment (Debye) | 8.2 |
| Transferred Charge (e) | 0.3 |
Note: This table illustrates the type of data generated from ICT analysis and is not based on specific experimental or computational results for this compound.
Biological Activity and Mechanistic Insights of 8 Fluoroisoquinolin 5 Ol and Its Derivatives
In Vitro Mechanistic Studies of Biological Interactions
Elucidation of Molecular Target Engagement and Binding Mechanisms
Specific molecular targets and binding mechanisms for 8-Fluoroisoquinolin-5-ol have not been elucidated in the available scientific literature. For related fluoroquinolone structures, a primary mechanism involves the targeting of bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV. These compounds typically stabilize the covalent complex formed between the enzyme and DNA, which obstructs the movement of the DNA replication fork, leading to double-strand DNA breaks and subsequent cell death. The interaction is non-covalent, involving stacking with DNA bases and binding to the active site of the gyrase heterotetramer.
Enzyme Inhibition Profiling and Kinetic Analysis (e.g., PfATP4, thymidine (B127349) phosphorylase)
PfATP4: While some dihydroquinazolinone-3-carboxamides have been identified as inhibitors of Plasmodium falciparum ATPase4 (PfATP4), leading to disruption of Na+ homeostasis in the parasite, there is no specific data indicating that this compound or its close derivatives inhibit this enzyme. The inhibition of PfATP4 by known compounds results in a net influx of Na+ ions, which is critical for parasite functions such as egress from host cells.
Thymidine Phosphorylase (TP): Thymidine phosphorylase is a target in cancer therapy due to its role in angiogenesis. Inhibition of TP can suppress tumor growth. While various compounds, including some 5-fluorouracil (B62378) derivatives and quinoxaline (B1680401) analogs, have been studied as TP inhibitors, there is no available research on the kinetic analysis or inhibitory profile of this compound against this enzyme. Kinetic studies of known inhibitors often reveal competitive or noncompetitive inhibition mechanisms.
Modulation of Cellular Pathways (e.g., cell cycle arrest induction, apoptosis mechanisms in cell lines)
The effects of this compound on cellular pathways such as cell cycle progression and apoptosis have not been reported. Other novel quinoline (B57606) and isoquinoline (B145761) derivatives have demonstrated the ability to induce cell cycle arrest, often in the G2/M phase, and trigger apoptosis in cancer cell lines. The induction of apoptosis by related compounds can be concentration-dependent and is often mediated through mitochondrial pathways, as evidenced by changes in mitochondrial membrane potential and activation of caspases like caspase-9. For example, certain 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium salts have been shown to induce apoptosis in MKN-45 and NB4 cell lines.
Mechanisms of Antimicrobial Activity (e.g., interference with DNA replication, cell-wall synthesis, DNA gyrase, topoisomerase IV)
No specific studies on the antimicrobial mechanism of this compound are available. For the broader class of fluoroquinolones, the primary antimicrobial mechanism is the inhibition of DNA synthesis by targeting DNA gyrase and topoisomerase IV. This dual targeting is crucial for their bactericidal activity. Quinolones poison these enzymes by stabilizing the enzyme-DNA cleavage complex, which leads to lethal double-strand breaks in the bacterial chromosome when encountered by the replication machinery. Other isoquinoline compounds have been noted to potentially perturb cell wall and nucleic acid biosynthesis in bacteria like S. aureus.
Tubulin Polymerization Inhibition Mechanisms
There is no evidence to suggest that this compound acts as a tubulin polymerization inhibitor. This mechanism is characteristic of a diverse range of chemical scaffolds that bind to tubulin at various sites (e.g., colchicine, vinca (B1221190) alkaloid, or taxoid binding sites), leading to disruption of microtubule dynamics, mitotic arrest, and subsequent apoptosis in cancer cells. Compounds that inhibit tubulin polymerization prevent the formation of the mitotic spindle, a critical structure for cell division.
Interference with Efflux Pumps in Multidrug Resistance Models
The potential for this compound to interfere with efflux pumps in multidrug-resistant (MDR) bacteria has not been investigated. Efflux pumps are a significant mechanism of antibiotic resistance, actively transporting antimicrobial agents out of the bacterial cell. Inhibitors of these pumps can restore the efficacy of antibiotics. Various chemical classes, including some indole (B1671886) and quinoline derivatives, have been explored as efflux pump inhibitors, particularly against pumps like NorA in Staphylococcus aureus. These inhibitors often work by blocking the pump's transport function, thereby increasing the intracellular concentration of the antibiotic.
In Vivo (Non-Human) Mechanistic Studies of Biological Activity
No published studies were identified that investigate the mechanistic pathways of this compound or its derivatives in non-human living systems.
Development and Application of this compound as a Chemical Probe for Biological Processes
There is no available information on the development or use of this compound as a chemical probe to study biological functions.
Structure Activity Relationship Sar Studies of 8 Fluoroisoquinolin 5 Ol Analogs
Systematic Exploration of Substituent Effects on the Isoquinoline (B145761) Scaffold
The biological activity of isoquinoline-based compounds can be significantly modulated by the introduction of various substituents at different positions on the bicyclic ring system. While specific SAR studies focusing exclusively on the 8-fluoroisoquinolin-5-ol scaffold are not extensively documented in publicly available literature, general principles can be extrapolated from studies on related isoquinoline and quinoline (B57606) derivatives.
The introduction of small alkyl or aryl groups at positions such as C1 or C3 can influence steric interactions within a target binding pocket. For instance, in a series of 3-arylisoquinolinones, the position of a substituent on the aryl ring dramatically influenced antiproliferative activity. nih.gov It was found that a meta-substituted phenyl ring at the C3 position was significantly more active than the para-substituted analog, suggesting that the substituent at the meta position could occupy a specific subpocket in the target protein, tubulin. nih.gov
Similarly, substitutions on the benzo ring of the isoquinoline nucleus (positions C5, C6, C7, and C8) can alter the electronic properties and metabolic stability of the molecule. Electron-donating groups, such as methoxy (B1213986), can increase the electron density of the aromatic system, potentially enhancing pi-stacking interactions with aromatic residues in a binding site. Conversely, electron-withdrawing groups, like nitro or cyano, can decrease the basicity of the isoquinoline nitrogen and may form specific hydrogen bonds or dipole-dipole interactions.
The 5-hydroxyl group is a key feature, likely acting as a crucial hydrogen bond donor. Its replacement with a methoxy group or its removal would be expected to significantly impact binding affinity to target proteins where this interaction is critical. In studies of 8-hydroxyquinolines, the phenolic group at position 8 was found to be a key structural fragment necessary for biological activity. mdpi.com A similar importance can be inferred for the 5-hydroxyl group in the this compound scaffold.
To illustrate the potential impact of these substitutions, the following table summarizes the expected effects based on general SAR principles for isoquinoline and quinoline analogs.
Table 1: Predicted Impact of Substituents on the Biological Activity of the this compound Scaffold This table is illustrative and based on general principles from related heterocyclic compounds, not on direct experimental data for this compound analogs.
| Position of Substitution | Substituent Type | Expected Impact on Activity | Rationale |
| C1 | Small alkyl (e.g., -CH₃) | Variable | May provide beneficial steric interactions or hinder binding depending on the target. |
| C1 | Aromatic ring (e.g., -Ph) | Potentially increase | Can introduce additional pi-stacking or hydrophobic interactions. |
| C3 | Substituted aryl | Highly dependent on substitution pattern | As seen in 3-arylisoquinolinones, the position of the substituent on the aryl ring can be critical for activity. nih.gov |
| C4 | Halogen (e.g., -Cl, -Br) | Potentially increase | Can introduce halogen bonds and increase lipophilicity, potentially improving cell permeability. |
| C6, C7 | Methoxy (-OCH₃) | Variable | May enhance binding through hydrogen bonding or steric hindrance. Can also influence metabolic stability. |
| C5-OH | O-alkylation (-OR) | Likely decrease | Blocks a key hydrogen bond donating group. |
| C5-OH | Replacement with -NH₂ | Potentially retain or alter | Replaces a hydrogen bond donor with another, potentially altering the binding mode and selectivity. |
Impact of Fluorine Positionality (e.g., at C8) on Molecular Recognition and Biological Activity
The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. researchgate.net The placement of a fluorine atom at the C8 position of the isoquinolin-5-ol scaffold is expected to have several significant impacts.
Firstly, fluorine is highly electronegative and acts as a weak hydrogen bond acceptor. This can lead to favorable interactions with hydrogen bond donors in a protein's active site. Its presence can also alter the acidity of nearby protons and the basicity of the isoquinoline nitrogen, which can be critical for molecular recognition.
Secondly, the C-F bond is strong and metabolically stable. researchgate.net The introduction of fluorine at C8 can block a potential site of oxidative metabolism, thereby increasing the metabolic stability and bioavailability of the compound.
Furthermore, the substitution of a hydrogen atom with a fluorine atom can lead to a more favorable conformational pre-organization of the molecule for binding to its target. The fluorine atom can engage in dipole-dipole and electrostatic interactions that may stabilize the bioactive conformation. A review of fluorinated isoquinolines highlights that the introduction of fluorine can enhance potential bioactivity and industrial utility. researchgate.net In a study on quinolones, a related class of compounds, the substitution at the 8-position was shown to play an important role in the stability of the molecule. nih.gov
The position of the fluorine atom is critical. Placing it at C8 directs its electronic and steric influence towards a specific region of the molecule, which can be exploited for achieving selectivity for a particular biological target. For example, the C8 position is adjacent to the nitrogen-containing ring, and a fluorine atom here could influence the pKa of the isoquinoline nitrogen, which is often involved in crucial salt-bridge interactions with acidic residues like aspartate or glutamate (B1630785) in kinase active sites.
Conformational Analysis and its Correlation with SAR
The fluorine atom at C8, while not making the ring system non-planar, can have subtle but important effects on the molecule's conformation. The C8-F bond dipole can influence the electrostatic potential surface of the molecule, guiding its orientation as it approaches its biological target.
More significantly, if there are flexible substituents at adjacent positions, such as C1 or C7, the fluorine atom can exert a conformational-locking effect through steric or electrostatic interactions. For example, a bulky substituent at C1 might have its rotational freedom restricted by the presence of the C8-fluorine, leading to a more defined and potentially more active conformation.
Rational Design Principles for Modulating Biological Activity and Selectivity
Rational design principles are employed to systematically modify a lead compound to enhance its desirable properties. For this compound analogs, these principles can be applied to improve biological activity and selectivity for a specific target, such as a protein kinase.
Structure-Based Drug Design (SBDD): If the three-dimensional structure of the target protein is known, SBDD can be a powerful tool. Docking studies can be performed to predict how this compound and its analogs bind to the active site. These models can reveal key interactions, such as the hydrogen bond formed by the 5-hydroxyl group and potential interactions involving the C8-fluorine. Based on these models, new analogs can be designed to optimize these interactions or to form new ones with specific residues in the active site, thereby increasing potency and selectivity.
Fragment-Based Drug Design (FBDD): FBDD is another approach that can be applied, particularly when a high-resolution crystal structure of the target is not available. mdpi.com This method involves identifying small molecular fragments that bind to the target and then growing or merging these fragments to create a more potent lead compound. The this compound core itself can be considered a substantial fragment. By systematically exploring substitutions at various positions, as outlined in section 7.1, one is essentially applying FBDD principles. For example, fragment libraries could be screened for moieties that bind favorably in the vicinity of the C1 or C3 positions, and these could then be incorporated into the parent scaffold. A "merging by design" methodology has been successfully applied to isoquinoline derivatives to develop potent kinase inhibitors. mdpi.com
Modulating Physicochemical Properties: Rational design also involves fine-tuning the physicochemical properties of the analogs. The lipophilicity, polarity, and pKa of the molecule can be adjusted through the introduction of specific functional groups. For example, to improve aqueous solubility and reduce off-target toxicity, polar groups such as small alcohols, amides, or sulfonamides could be introduced at positions that are solvent-exposed in the binding site. Conversely, to enhance cell permeability, lipophilic groups could be added. The C8-fluorine already contributes to increased lipophilicity compared to its non-fluorinated counterpart.
By combining these rational design principles, it is possible to systematically evolve the this compound scaffold into a highly potent and selective drug candidate with favorable pharmacokinetic properties.
Future Research Directions and Academic Outlook for 8 Fluoroisoquinolin 5 Ol
Development of Next-Generation Synthetic Methodologies for Fluorinated Isoquinolines
While classical methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, provide foundational routes, future research will focus on developing more efficient, regioselective, and scalable syntheses for fluorinated analogs like 8-Fluoroisoquinolin-5-ol. researchgate.netmdpi.com Progress in this area is critical for generating structural diversity for biological screening and probe development.
Key research thrusts will include:
Transition-Metal Catalysis: Expanding the use of palladium, copper, and other transition metals to construct the isoquinoline core. researchgate.net These methods offer milder reaction conditions and greater functional group tolerance, which is essential when working with electronically modified substrates.
C-H Activation/Fluorination: Late-stage C-H fluorination represents a highly atom-economical strategy to introduce fluorine into pre-formed isoquinoline systems. Developing selective methods to fluorinate specific positions on the isoquinoline nucleus would provide rapid access to a wide range of analogs.
Flow Chemistry: The implementation of continuous flow technologies can offer improved safety, scalability, and reaction control for fluorination reactions, which can sometimes be hazardous. This approach is particularly promising for the large-scale production of key intermediates or final compounds.
Novel Fluorinating Reagents: Research into new electrophilic and nucleophilic fluorinating agents continues to provide milder and more selective options for incorporating fluorine. mdpi.com The application of these modern reagents could overcome limitations of traditional methods. nih.gov
| Methodology | Description | Potential Advantages for this compound Derivatives | Reference |
|---|---|---|---|
| Classical Ring Assembly (e.g., Bischler-Napieralski) | Multi-step synthesis involving cyclization of a β-phenylethylamine derivative. | Well-established, good for foundational scaffold synthesis. | researchgate.netmdpi.com |
| Transition-Metal Catalyzed Annulation | Construction of the isoquinoline ring via metal-catalyzed C-C and C-N bond formation. | High efficiency, functional group tolerance, access to complex derivatives. | researchgate.net |
| Late-Stage C-H Fluorination | Direct introduction of a fluorine atom onto a pre-existing isoquinoline core. | Rapid diversification of lead compounds, atom economy. | altmaniacs.com |
| Photoredox Catalysis | Utilizes visible light to generate reactive intermediates for ring formation or fluorination. | Mild reaction conditions, novel reactivity pathways. | researchgate.net |
Integration of Advanced Computational Techniques for De Novo Design and Optimization
Computational chemistry is an indispensable tool for accelerating drug discovery. nih.gov For this compound, in silico methods can guide the rational design of derivatives with optimized properties, thereby reducing the time and cost associated with exhaustive empirical screening.
Future computational approaches will likely involve:
De Novo Design Algorithms: Using the this compound core as a starting fragment, evolutionary and generative algorithms can build novel molecules within the constraints of a target's active site. mdpi.com These methods can explore vast chemical space to identify synthetically accessible compounds with high predicted binding affinity.
Machine Learning and QSAR: Training machine learning models on datasets of known isoquinoline inhibitors can create robust Quantitative Structure-Activity Relationship (QSAR) models. These models can then predict the biological activity of novel this compound derivatives and guide prioritization for synthesis.
Molecular Dynamics Simulations: Simulating the behavior of this compound-based ligands within a biological target (e.g., an enzyme active site) can provide critical insights into binding stability, conformational changes, and the role of the fluorine atom in molecular interactions. citedrive.com This can help explain the mechanism of action and guide further optimization.
Discovery of Novel Biological Targets and Exploration of Undiscovered Mechanistic Pathways
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. mdpi.com Derivatives have shown activity as anticancer agents, antivirals, and antihypertensives. mdpi.comnih.gov The specific electronic profile of this compound, influenced by the electron-withdrawing fluorine atom and the electron-donating hydroxyl group, may enable it to interact with novel biological targets or engage known targets through unique mechanisms.
Future research should focus on:
High-Throughput Screening: Screening this compound and a library of its derivatives against large panels of enzymes, receptors, and cell lines to identify novel bioactivities.
Chemoproteomics: Employing activity-based protein profiling (ABPP) and other chemoproteomic techniques to identify the direct cellular targets of this compound in an unbiased manner. This can uncover previously unknown mechanisms of action.
Target Validation: Once a novel target is identified, rigorous biochemical and cellular assays are required to validate the interaction and elucidate the functional consequences of ligand binding.
| Target Class | Examples | Rationale for Investigation | Reference |
|---|---|---|---|
| Kinases | EGFR, VEGFR | Many heterocyclic compounds are kinase inhibitors; fluorine can enhance binding affinity. | citedrive.com |
| Topoisomerases | Topoisomerase I/II | Indenoisoquinolines are a known class of topoisomerase inhibitors. | wikipedia.org |
| G-Protein Coupled Receptors (GPCRs) | Neurokinin (NK) Receptors | Fluorinated quinolines have been developed as ligands for NK-3 receptors. | nih.gov |
| Histone Deacetylases (HDACs) | HDAC1, HDAC6 | Isoquinoline-based hydroxamic acids have shown potent HDAC inhibitory activity. | nih.gov |
| Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase | HIF-PH | The drug Roxadustat is an isoquinoline derivative that inhibits this enzyme. | mdpi.com |
Expanding the Chemical Space of Fluorinated Isoquinolines for Chemical Biology Applications
Chemical biology relies on small molecules to probe and understand complex biological systems. Expanding the chemical space around the this compound scaffold is essential for developing tailored tools for such applications. nih.gov The strategic placement of fluorine can modulate the molecule's properties in predictable ways, making it an ideal component for creating diverse chemical libraries. researchgate.netrsc.org
Key strategies include:
Combinatorial Chemistry: Leveraging the efficient synthetic methods described in section 8.1 to create large, diverse libraries of this compound analogs. This can be achieved by varying substituents on the aromatic rings or modifying the hydroxyl group.
Bioisosteric Replacement: Systematically replacing other functional groups with fluorine or fluorine-containing groups (e.g., CF₃, OCF₃) to fine-tune steric and electronic properties. This can lead to improved potency, selectivity, or pharmacokinetic profiles. researchgate.net
Fragment-Based Library Design: Using the this compound core as a starting fragment and elaborating it with other small molecular fragments to build compounds with desired properties for specific chemical biology challenges.
Potential for this compound as a Scaffold for Complex Chemical Probes
A molecular scaffold provides the core structure upon which functional components can be rationally assembled. mdpi.com The this compound structure is well-suited for this role due to its rigid framework and multiple sites for chemical modification. It can serve as the foundation for sophisticated chemical probes designed for target identification, cellular imaging, and mechanistic studies. nih.govresearchgate.net
Future directions in this area include:
Fluorescent Probes: The inherent fluorescence of some quinoline (B57606) and isoquinoline systems can be tuned through chemical modification. nih.govmorressier.com Derivatives of this compound could be developed as sensors for specific ions, pH, or enzymatic activities within living cells.
Photoaffinity Labels: The scaffold can be derivatized with a photoreactive group (e.g., diazirine) and a reporter tag (e.g., biotin). Such probes can be used to covalently label binding partners upon photoactivation, enabling unambiguous target identification. mdpi.com
Bifunctional Molecules: The this compound core could be used as a scaffold to link a target-binding element to another functional moiety, such as a protein degrader (as in PROTACs) or a payload for targeted delivery.
By pursuing these integrated research directions, the scientific community can systematically explore and exploit the chemical and biological potential of this compound, transforming it from a simple chemical entity into a versatile platform for discovering new medicines and biological tools.
Q & A
Basic: What synthetic methodologies are recommended for preparing 8-Fluoroisoquinolin-5-ol, and what parameters critically influence yield?
Methodological Answer:
Synthesis typically involves fluorination of pre-functionalized isoquinoline precursors or cyclization of fluorinated intermediates. Key steps include:
- Fluorination: Electrophilic substitution using fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature .
- Cyclization: Acid- or base-mediated ring closure, optimized via reaction time and solvent polarity (e.g., DMF or THF) .
- Purification: Column chromatography or recrystallization to isolate the product, with yields influenced by steric hindrance from the fluorine substituent .
Critical Parameters: Solvent choice, temperature (60–100°C for fluorination), and stoichiometric ratios of reagents.
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: and NMR to confirm fluorine incorporation and aromatic proton environments. NMR identifies carbon-fluorine coupling .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves crystal structure and hydrogen-bonding interactions, critical for confirming regiochemistry .
- HPLC-PDA: Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?
Methodological Answer:
Contradictions may arise from:
- Variability in Assay Conditions: Standardize in vitro protocols (e.g., cell lines, incubation times) to ensure reproducibility .
- Structural Analogues: Differentiate between this compound and its salts (e.g., hydrobromide) using comparative NMR and solubility studies .
- Data Triangulation: Combine in silico (molecular docking), in vitro (enzyme inhibition), and in vivo (pharmacokinetics) data to validate mechanisms .
- Meta-Analysis: Statistically evaluate pooled data from multiple studies to identify outliers or confounding variables .
Advanced: What computational strategies predict the reactivity and binding affinity of this compound in medicinal chemistry?
Methodological Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD): Simulates ligand-protein interactions (e.g., with kinase targets) to assess binding stability and hydration effects .
- QSAR Modeling: Correlates substituent effects (e.g., fluorine’s electronegativity) with bioactivity using regression analysis .
Validation: Cross-check computational results with experimental IC values from enzyme assays .
Basic: What are the stability and recommended storage conditions for this compound?
Methodological Answer:
- Stability: The compound is hygroscopic; degradation occurs under prolonged exposure to light or moisture. Monitor via periodic HPLC .
- Storage: Store in amber vials at –20°C under inert gas (Ar/N). Use desiccants (silica gel) to prevent hydrolysis .
Handling: Conduct reactions in anhydrous solvents (e.g., dried DCM) under nitrogen atmosphere .
Advanced: How can reaction conditions be optimized to minimize by-products during fluorinated isoquinoline synthesis?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to screen variables (temperature, catalyst loading) and identify optimal ranges .
- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates .
- By-Product Analysis: Characterize impurities (e.g., di-fluorinated analogues) via LC-MS and revise protection/deprotection strategies .
Case Study: Reducing di-substitution by limiting fluorination time to 2 hours at 80°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
